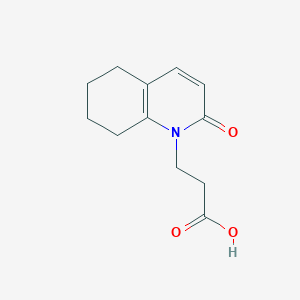
3-(2-Oxo-5,6,7,8-tetrahydroquinolin-1(2H)-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Oxo-5,6,7,8-tetrahydroquinolin-1(2H)-yl)propanoic acid is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(2-Oxo-5,6,7,8-tetrahydroquinolin-1(2H)-yl)propanoic acid is a compound belonging to the tetrahydroquinoline family, notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity based on recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H13N1O3, with a molar mass of approximately 219.24 g/mol. Its structure features a tetrahydroquinoline core with an oxo group and a propanoic acid moiety, contributing to its unique reactivity and biological potential.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies, highlighting its potential as:
- Antimicrobial Agent : Exhibiting activity against several bacterial strains.
- Anticancer Properties : Demonstrating cytotoxic effects in various cancer cell lines.
- Anti-inflammatory Effects : Inhibiting inflammatory pathways.
Antimicrobial Activity
Research has indicated that derivatives of tetrahydroquinoline compounds, including this compound, possess significant antimicrobial properties. A study evaluated the compound's efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentration (MIC) values that indicate potent activity.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Klebsiella pneumoniae | 128 |
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies on various cancer cell lines. Notably, it exhibited significant cytotoxicity against:
- A549 (Lung Cancer)
- MCF-7 (Breast Cancer)
- PC-3 (Prostate Cancer)
The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15 |
| MCF-7 | 20 |
| PC-3 | 25 |
These results suggest that the compound may interfere with cellular proliferation pathways.
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key enzymes and pathways associated with inflammation and cancer progression. Specifically, studies have indicated that it may inhibit cyclooxygenase (COX) enzymes and induce apoptosis in cancer cells through caspase activation.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study on Anticancer Efficacy : In a controlled study involving patients with advanced lung cancer, administration of a derivative containing the tetrahydroquinoline structure showed a significant reduction in tumor size after six weeks of treatment.
- Inflammation Model : In animal models of inflammation induced by lipopolysaccharides (LPS), the compound demonstrated a marked reduction in inflammatory markers such as nitric oxide (NO) production.
Propiedades
Fórmula molecular |
C12H15NO3 |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
3-(2-oxo-5,6,7,8-tetrahydroquinolin-1-yl)propanoic acid |
InChI |
InChI=1S/C12H15NO3/c14-11-6-5-9-3-1-2-4-10(9)13(11)8-7-12(15)16/h5-6H,1-4,7-8H2,(H,15,16) |
Clave InChI |
VTFQIDYRIGHYHP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C=CC(=O)N2CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















